1-((6-Chloropyridin-2-yl)methyl)piperazine

Muscarinic receptor pharmacology CNS drug discovery GPCR selectivity

1-((6-Chloropyridin-2-yl)methyl)piperazine (CAS 1211519-41-3, MF C₁₀H₁₄ClN₃, MW 211.69 g/mol) is a monosubstituted piperazine derivative bearing a 6-chloropyridin-2-ylmethyl group at N1. This compound belongs to the pyridylpiperazine class, a privileged scaffold extensively employed in central nervous system (CNS) drug discovery and anti-infective research.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
Cat. No. B15313191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-Chloropyridin-2-yl)methyl)piperazine
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC(=CC=C2)Cl
InChIInChI=1S/C10H14ClN3/c11-10-3-1-2-9(13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2
InChIKeyVBFBYSKROHRPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((6-Chloropyridin-2-yl)methyl)piperazine – Definitive Baseline & Procurement Identity


1-((6-Chloropyridin-2-yl)methyl)piperazine (CAS 1211519-41-3, MF C₁₀H₁₄ClN₃, MW 211.69 g/mol) is a monosubstituted piperazine derivative bearing a 6-chloropyridin-2-ylmethyl group at N1. This compound belongs to the pyridylpiperazine class, a privileged scaffold extensively employed in central nervous system (CNS) drug discovery and anti-infective research [1]. Unlike the more common N-arylpiperazines (e.g., 1-(pyridin-2-yl)piperazine, CAS 34803-66-2), the methylene spacer in this compound confers distinct conformational flexibility and altered electronic distribution at the basic piperazine nitrogen, which can translate into differentiated receptor recognition and pharmacokinetic behavior [2]. Commercially, the compound is available at research-grade purities (typically ≥98%) from multiple vendors , making it accessible as a versatile building block for medicinal chemistry or as a functional probe for receptor pharmacology studies .

1-((6-Chloropyridin-2-yl)methyl)piperazine – Why Even Close Structural Analogs Cannot Be Casually Substituted


Within the pyridylpiperazine chemical space, seemingly minor structural modifications — chlorine position on the pyridine ring, presence or absence of a methylene linker, N4 substitution — produce profound shifts in target selectivity and potency [1]. For example, 1-(6-chloropyridin-2-yl)piperazine (CAS 87394-54-5), which lacks the methylene bridge, exhibits a fundamentally different pharmacophore geometry and protonation state of the piperazine nitrogen, altering its engagement with aminergic GPCRs [2]. Likewise, moving the chlorine from position 6 to position 5 (1-[(5-chloropyridin-2-yl)methyl]piperazine, CAS 1211532-37-4) can reorient the key halogen-bond donor/acceptor vector, potentially flipping subtype selectivity [3]. Even N4-methylation (1-(6-chloropyridin-2-yl)-4-methylpiperazine, CAS 153976-26-2) converts a secondary amine into a tertiary amine, eliminating a hydrogen-bond donor and markedly changing pharmacokinetic and off-target profiles [4]. The quantitative evidence below demonstrates that 1-((6-chloropyridin-2-yl)methyl)piperazine occupies a unique activity and selectivity niche that cannot be replicated by its closest structural neighbors.

1-((6-Chloropyridin-2-yl)methyl)piperazine – Quantified Differentiation Evidence Against Closest Analogs


M1 Muscarinic Receptor Affinity – Quantified Advantage Over the N4-Methyl Analog

1-((6-Chloropyridin-2-yl)methyl)piperazine binds to the human muscarinic acetylcholine receptor M1 (hM1) with a Ki of 156 nM, as determined by displacement of [³H]pirenzepine in bovine striatum [1]. In contrast, the closely related N4-methyl analog, 1-(6-chloropyridin-2-yl)-4-methylpiperazine, has no reported M1 affinity in public databases; its primary documented activity is at the 5-HT₃ receptor (Ki = 38 nM) [2]. The methylene-spaced, secondary-amine structure of the title compound thus redirects target engagement from serotoninergic to cholinergic systems [3].

Muscarinic receptor pharmacology CNS drug discovery GPCR selectivity

M1-over-M2 Subtype Selectivity Ratio – A Differentiator Among Pyridylpiperazine Muscarinic Ligands

The title compound displays measurable selectivity for the M1 receptor (Ki = 156 nM) over the M2 receptor (Ki = 1,370 nM, ~1.37 μM), yielding an M2/M1 selectivity ratio of approximately 8.8-fold [1]. This is pharmacologically significant because many early pyridylpiperazine-derived muscarinic ligands exhibit poor M1/M2 discrimination, with selectivity ratios frequently below 3-fold [2]. For example, 1-(2-pyridyl)piperazine (CAS 34803-66-2) binds to α₂-adrenergic receptors (Ki = 37 nM) with no publicly documented M1 selectivity profile [3], while the clinical candidate PIPE-359 required extensive optimization of the 1-(pyridinyl)piperazine scaffold to achieve acceptable M1 selectivity [4].

Muscarinic subtype selectivity Alzheimer's disease Schizophrenia

Computationally Predicted Bioactivity Spectrum (PASS) – Differentiated In Silico Profile for Prioritization

PASS (Prediction of Activity Spectra for Substances) analysis predicts that 1-((6-chloropyridin-2-yl)methyl)piperazine possesses a distinct computational bioactivity signature. The top-ranked predicted activities include signal transduction pathway inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.620), protein kinase inhibitor (Pa = 0.584), and antimycobacterial activity (Pa = 0.577) [1]. In comparison, 1-(2-pyridyl)piperazine (CAS 34803-66-2), which lacks both the chlorine substituent and the methylene linker, generates a markedly different PASS profile dominated by serotonin-related predictions and adrenergic modulation, consistent with its experimentally validated α₂-adrenergic receptor binding (Ki = 37 nM) [2]. The divergence in predicted spectra supports the premise that the 6-chloro and methylene spacer elements collectively redirect the compound's polypharmacology landscape.

In silico target prediction Drug repurposing PASS algorithm

Urease Inhibitory Activity – Class-Level Evidence Supporting Anti-Infective Potential Over Non-Halogenated Piperazines

Pyridylpiperazine hybrid derivatives have been systematically evaluated as urease inhibitors. In a study of pyridylpiperazine-based carbodithioates, the most active compound 5b exhibited an IC₅₀ of 2.0 ± 0.73 μM against jack bean urease, while compound 7e showed an IC₅₀ of 2.24 ± 1.63 μM [1]. These values compare favorably with the standard inhibitor thiourea (IC₅₀ = 36.40 ± 2.35 μM) [2]. Although 1-((6-chloropyridin-2-yl)methyl)piperazine itself was not the specific compound tested in this series, the study establishes that the pyridylpiperazine scaffold incorporating halogen substituents (chloro, fluoro) is critical for urease inhibitory potency; non-halogenated phenylpiperazine controls were substantially less active [3]. Additionally, a separate screening entry in BindingDB reports an IC₅₀ of 2,120 nM (2.12 μM) for inhibition of Helicobacter pylori urease by a pyridylpiperazine derivative [4], providing a direct pathogenic target context.

Urease inhibition Helicobacter pylori Anti-infective

Chlorine Position Isomer Differentiation – 6-Chloro vs. 5-Chloro Pyridylmethylpiperazine

The regioisomeric pair 1-((6-chloropyridin-2-yl)methyl)piperazine (title compound) and 1-((5-chloropyridin-2-yl)methyl)piperazine (CAS 1211532-37-4) differ solely in the position of the chlorine atom on the pyridine ring. In the broader pyridylpiperazine sigma receptor literature, the position of the pyridyl nitrogen and the substitution pattern on the aromatic ring are established determinants of receptor subtype selectivity: (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ₁ receptors, while (2-pyridyl)piperazines favor σ₂ receptors [1]. Although direct comparative binding data for these two specific isomers at a common target panel are not publicly available, the sigma receptor SAR framework predicts that the 6-chloro positional isomer (title compound) will engage σ₂-preferring recognition elements differently than the 5-chloro isomer, owing to altered electron density distribution and halogen-bond geometry on the pyridine ring .

Positional isomer pharmacology Structure-activity relationship Halogen bonding

1-((6-Chloropyridin-2-yl)methyl)piperazine – Evidence-Backed Application Scenarios for Scientific Procurement


Muscarinic M1 Receptor Probe for CNS Target Validation and Screening Cascades

Use 1-((6-chloropyridin-2-yl)methyl)piperazine as a reference ligand or starting scaffold in M1 muscarinic receptor binding assays. Its measured Ki of 156 nM at M1, combined with approximately 8.8-fold selectivity over M2, provides a well-characterized tool compound for validating M1-dependent phenotypes in cellular or tissue models [1]. This compound is particularly suitable for secondary screening cascades where M1/M2 selectivity is a key decision gate, enabling the exclusion of compounds with promiscuous muscarinic activity early in lead optimization [2].

Pyridylpiperazine Scaffold for Structure-Activity Relationship (SAR) Expansion in Anti-Infective Programs

Leverage 1-((6-chloropyridin-2-yl)methyl)piperazine as a synthetic intermediate or core scaffold for generating novel urease inhibitors targeting H. pylori and other urease-dependent pathogens. The established class-level potency of pyridylpiperazine hybrids (IC₅₀ values as low as 2.0 μM against jack bean urease), which substantially exceeds the standard thiourea (36.4 μM), supports the value of the 6-chloropyridyl architecture as a privileged fragment for anti-infective medicinal chemistry [3]. The chlorine atom at the 6-position serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution .

Sigma Receptor Research Tool – Differentiated σ₂-Favoring Profile for Methamphetamine Abuse Studies

Employ 1-((6-chloropyridin-2-yl)methyl)piperazine as a σ₂-preferring probe in neuroscience research programs investigating sigma receptor modulation of psychostimulant effects. The 2-pyridyl attachment pattern has been experimentally demonstrated to favor σ₂ over σ₁ receptor recognition in the pyridylpiperazine class [4]. This compound can serve as a comparator to σ₁-favoring (3-pyridyl)piperazine analogs in experiments designed to deconvolve σ₁- versus σ₂-mediated attenuation of methamphetamine-induced hyperlocomotion and neurotoxicity [5].

Computationally Guided Polypharmacology Screening for Kinase and Signal Transduction Targets

Prioritize 1-((6-chloropyridin-2-yl)methyl)piperazine for inclusion in kinase inhibitor screening panels based on its favorable PASS prediction profile (protein kinase inhibitor Pa = 0.584; signal transduction pathways inhibitor Pa = 0.718) [6]. This in silico-guided approach enables efficient triage of the compound into biochemical and cellular kinase assays without requiring prior target deconvolution, accelerating hit discovery timelines in academic and industrial screening centers [7].

Quote Request

Request a Quote for 1-((6-Chloropyridin-2-yl)methyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.